Pyridoxal-d5 5-Phosphate Pyridoxal-d5 5-Phosphate An isotope labelled Pyridoxal phosphate. Pyridoxal phosphate is the active form of vitamin B6. It is a coenzyme in a variety of enzymatic reactions.
Brand Name: Vulcanchem
CAS No.: 1246818-16-5
VCID: VC0196485
InChI:
SMILES:
Molecular Formula: C8H5D5NO6P
Molecular Weight: 252.17

Pyridoxal-d5 5-Phosphate

CAS No.: 1246818-16-5

Cat. No.: VC0196485

Molecular Formula: C8H5D5NO6P

Molecular Weight: 252.17

Purity: > 95%

* For research use only. Not for human or veterinary use.

Pyridoxal-d5 5-Phosphate - 1246818-16-5

CAS No. 1246818-16-5
Molecular Formula C8H5D5NO6P
Molecular Weight 252.17
Appearance Light Yellow Solid
Melting Point >127°C (dec.)

Chemical Identity and Structure

Pyridoxal-d5 5'-Phosphate is a deuterium-labeled analog of pyridoxal 5'-phosphate, the biologically active form of vitamin B6. The compound features five deuterium atoms strategically positioned to replace hydrogen atoms in the original structure, creating a heavier but chemically similar variant that can be distinguished through analytical techniques .

Basic Chemical Information

The compound is characterized by the following essential properties:

PropertyValue
Chemical Name(4-Formyl-5-hydroxy-6-(methyl-d3)pyridin-3-yl)methyl-d2 dihydrogen phosphate
CAS Number1246818-16-5
Molecular FormulaC₈H₅D₅NO₆P
Molecular Weight252.17 g/mol
SMILESO=P(O)OC([2H])([2H])C(C(C=O)=C1O)=CN=C1C([2H])([2H])[2H]

The molecular structure involves deuterium substitutions at specific positions: three deuterium atoms replacing the hydrogens in the methyl group (methyl-d3) and two deuterium atoms replacing hydrogens in the methylene group (methyl-d2) adjacent to the phosphate group .

Physical Properties

PropertyDescription
AppearanceYellow to Dark Yellow Solid
SolubilitySlightly soluble in DMSO and water
Storage Temperature-20°C
StabilityHygroscopic
Purity>95% (HPLC)

The compound exhibits similar physical properties to non-deuterated pyridoxal 5'-phosphate but with the advantage of isotopic labeling for analytical applications .

Isotopic Distribution Profile

Commercial preparations of Pyridoxal-d5 5'-Phosphate typically show the following isotopic distribution:

Deuteration LevelNormalized Intensity
d00.03%
d10.03%
d20.45%
d30.38%
d46.35%
d592.77%

This high isotopic purity (>92% d5) ensures reliability when the compound is used as an internal standard in analytical methods .

Comparison with Non-deuterated Pyridoxal 5'-Phosphate

Structural Differences

While Pyridoxal-d5 5'-Phosphate maintains the same chemical structure as regular pyridoxal 5'-phosphate, the key differences are in the isotopic composition:

FeaturePyridoxal 5'-PhosphatePyridoxal-d5 5'-Phosphate
Molecular FormulaC₈H₁₀NO₆PC₈H₅D₅NO₆P
Molecular Weight247.14 g/mol252.17 g/mol
Mass Difference-+5.03 Da

This mass difference of approximately 5 Da allows for clear discrimination between the deuterated and non-deuterated forms in mass spectrometry applications .

Chemical Equivalence

Despite the isotopic differences, Pyridoxal-d5 5'-Phosphate maintains near-identical chemical properties to its non-deuterated counterpart:

  • Forms the same chemical bonds

  • Participates in the same reactions

  • Exhibits similar solubility profiles

  • Maintains comparable stability characteristics

These similarities make it ideal as an internal standard, as it behaves almost identically to the analyte of interest during sample preparation and analysis.

Applications in Analytical Chemistry

Internal Standard for Mass Spectrometry

The primary application of Pyridoxal-d5 5'-Phosphate is as an internal standard in mass spectrometry-based quantitative analysis of pyridoxal 5'-phosphate in biological samples. This application leverages several advantages:

  • Chemical behavior identical to the non-deuterated form during sample preparation

  • Clear mass separation in mass spectrometry analysis

  • Compensation for matrix effects and recovery variations

  • Improved precision and accuracy in quantification

These characteristics make it invaluable for vitamin B6 status assessment in clinical and research settings.

Nuclear Magnetic Resonance Applications

In NMR spectroscopy, Pyridoxal-d5 5'-Phosphate provides distinct spectral patterns that can be leveraged for:

  • Structural confirmation studies

  • Investigation of binding interactions with proteins

  • Analysis of reaction mechanisms involving pyridoxal 5'-phosphate

The deuterium atoms create unique signals that can be distinguished from the non-deuterated compound, allowing for specialized applications in structural biochemistry .

Method Development for Pyridoxal 5'-Phosphate Analysis

A simplified method for determining pyridoxal phosphate in biological samples has been developed using high-performance liquid chromatography with electrochemical detection. This approach could be further enhanced using Pyridoxal-d5 5'-Phosphate as an internal standard:

"An assay method for the determination of pyridoxal 5'-phosphate (PLP) in plasma is presented. The procedure is rapid and requires only a small volume. The method includes PLP-dependent enzymatic decarboxylation of L-tyrosine to tyramine (enzyme used: L-tyrosine apodecarboxylase from Streptococcus faecalis) and measurement of tyramine by high-performance liquid chromatography with electrochemical detection."

The sensitivity of this reaction was reported at 1.3 nM with a coefficient of variation of 1.9%, demonstrating the high precision achievable in PLP analysis that could be further improved with deuterated standards .

Research Applications

Metabolic Tracing Studies

Pyridoxal-d5 5'-Phosphate enables researchers to trace the metabolic fate of vitamin B6 compounds in biological systems. The stable isotope labeling provides a means to:

  • Track the distribution of pyridoxal 5'-phosphate in different tissues

  • Monitor conversion between different vitamin B6 vitamers

  • Study the pharmacokinetics of vitamin B6 metabolism

  • Investigate cellular uptake and utilization mechanisms

These applications contribute to a deeper understanding of vitamin B6 metabolism in health and disease.

Enzyme Mechanism Studies

The compound has been valuable in studying enzyme mechanisms, particularly for pyridoxal 5'-phosphate-dependent enzymes:

"The difference in observed isotope effects occurs because of a roughly twofold difference in the partitioning of the pyridoxal 5'-phosphate-substrate Schiff base between decarboxylation and Schiff base interchange."

Such findings help elucidate the mechanistic details of PLP-dependent enzyme catalysis, including:

  • The role of the imine nitrogen in catalysis

  • Carbon-carbon bond breaking processes in decarboxylation reactions

  • Isotope effects that influence reaction rates and equilibria

These insights contribute to fundamental biochemical understanding and potential applications in enzyme engineering .

Pharmacokinetic Investigations

Studies examining plasma levels of pyridoxal 5'-phosphate after supplementation could be enhanced using deuterated analogs:

This suggests a potential saturation in the conversion of pyridoxine to pyridoxal 5'-phosphate, a phenomenon that could be more precisely studied using Pyridoxal-d5 5'-Phosphate as a tracer compound .

SpecificationTypical Value
Purity>95% (HPLC)
Isotopic Purity>95% (MS)
FormSolid
PackagingSmall vials (typically 0.5-5 mg)
DocumentationCertificate of Analysis including NMR, MS, and HPLC data

The compound is primarily marketed to research laboratories, pharmaceutical companies, and clinical diagnostic facilities for use as an analytical standard .

Future Research Directions

Several promising areas for future research involving Pyridoxal-d5 5'-Phosphate include:

  • Development of more sensitive and specific analytical methods for vitamin B6 assessment in clinical settings

  • Investigation of tissue-specific metabolism of vitamin B6 using tracer techniques

  • Studies of enzyme mechanism details in PLP-dependent enzymes involved in neurological disorders

  • Exploration of vitamin B6 pharmacokinetics in special populations (pediatric, geriatric, pregnant)

  • Development of stable isotope dilution methods for absolute quantification of all vitamin B6 vitamers simultaneously

These applications would leverage the unique properties of deuterated standards to advance our understanding of vitamin B6 biochemistry and metabolism .

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